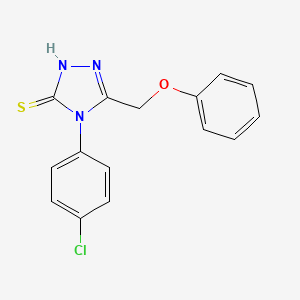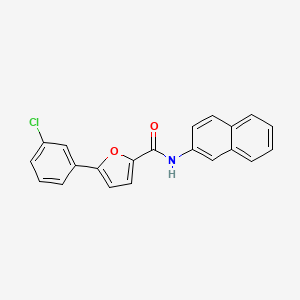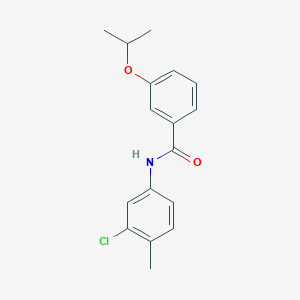![molecular formula C12H15BrN2 B5871533 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane typically involves intramolecular cyclopropanation reactions. One common method is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized bicyclic derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism by which 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-azabicyclo[3.1.0]hexane: A structurally related compound with similar bicyclic features.
6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with dimethyl groups at the 6-position.
1-aryl-substituted 3-azabicyclo[3.1.0]hexanes: Compounds with aryl groups attached to the bicyclic structure.
Uniqueness
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group and the specific arrangement of nitrogen atoms within the bicyclic structure.
特性
IUPAC Name |
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2)7-14-11(15(14)8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYXGOFANCHCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5871453.png)
![4,8-DIMETHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE](/img/structure/B5871466.png)
![N-[(4-CHLOROPHENYL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5871472.png)

![N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5871486.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)


![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
